(4-Methylphenylthio)acetone
Overview
Description
- (4-Methylphenylthio)acetone is a chemical compound with diverse applications in organic synthesis and chemical reactions. Its molecular structure and reactivity make it a compound of interest in various chemical syntheses.
Synthesis Analysis
- A study by Herrera et al. (2006) describes a method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles using 1-(methylthio)acetone (Herrera et al., 2006).
Molecular Structure Analysis
- The crystal structure of an acetone adduct of copper(II) (2,4-dichloro-5-methylphenylthio)acetate has been determined by Smith et al. (1985), providing insights into the molecular structure of related compounds (Smith et al., 1985).
Chemical Reactions and Properties
- Ghosh et al. (2011) describe a gold-catalyzed regioselective hydration of propargyl acetates, demonstrating the potential reactivity of similar compounds in organic synthesis (Ghosh et al., 2011).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like that of Johnson et al. (1992), who examined the structures and thermal analyses of inclusion compounds with acetone (Johnson et al., 1992).
Scientific Research Applications
Coordination Chemistry and Crystal Structure : Smith et al. (1985) explored the coordination chemistry of copper(II) complexes with (phenylthio)acetic acids, revealing insights into their crystal structures and coordination with acetone (Smith et al., 1985).
Antiviral Applications : Cutrì et al. (2002) synthesized isothiazole derivatives, including those related to (4-Methylphenylthio)acetone, showing broad antiviral effects against several viruses (Cutrì et al., 2002).
Organic Synthesis : Herrera et al. (2006) discussed a new approach to synthesize 1,3-oxazoles using 1-(methylthio)acetone, highlighting a convenient method for creating these compounds (Herrera et al., 2006).
Environmental Chemistry : Fruekilde et al. (1998) investigated the formation of acetone and other compounds through ozonolysis at vegetation surfaces, which could include reactions with (4-Methylphenylthio)acetone (Fruekilde et al., 1998).
Pharmacological Research : Chapman et al. (1968) studied the cyclisation of (m-chlorophenylthio)acetone for potential pharmaceutical applications (Chapman et al., 1968).
Nonlinear Optical Properties : Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy) derivatives and investigated their nonlinear optical properties, demonstrating potential for optical device applications (Naseema et al., 2010).
Photodissociation Studies : Grimme and Dreeskamp (1992) examined the photodissociation of aromatic acetones, including (4-methoxyphenoxy)acetone, which could be relevant to studies involving (4-Methylphenylthio)acetone (Grimme & Dreeskamp, 1992).
Percutaneous Penetration Studies : Sartorelli et al. (1997) investigated the percutaneous absorption of methyl-parathion in acetone, which may have implications for understanding the skin absorption characteristics of similar compounds like (4-Methylphenylthio)acetone (Sartorelli et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGCRNQPJVYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381584 | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenylthio)acetone | |
CAS RN |
1200-13-1 | |
Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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